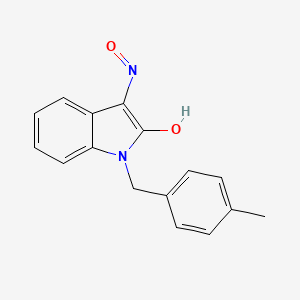
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime is a compound that belongs to the class of oximes, which are known for their diverse biological and pharmacological applications. Oximes are hydroxy-imine derivatives that have gained popularity due to their antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
Oximes, a class of compounds to which this compound belongs, are renowned for their widespread applications as organophosphate (op) antidotes . They are known to target acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function .
Mode of Action
Oximes are known to reactivate ache, which has been inhibited by op poisoning . This reactivation is achieved by the oxime’s ability to bind to the OP moiety, removing it from the AChE and thus allowing the enzyme to resume its normal function .
Biochemical Pathways
Given that oximes are known to reactivate ache, it can be inferred that this compound may influence the cholinergic system, which involves the neurotransmitter acetylcholine and its metabolic processes .
Result of Action
Based on the known action of oximes, it can be inferred that this compound may help restore normal nerve function by reactivating ache that has been inhibited by ops .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime typically involves the reaction of 1-(4-methylbenzyl)-1H-indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted oximes with various functional groups.
Scientific Research Applications
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other bioactive molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An FDA-approved oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes as pralidoxime.
HI-6: A potent oxime reactivator of acetylcholinesterase.
Trimedoxime: Used as a nerve agent antidote.
Methoxime: Known for its antibacterial properties.
Uniqueness
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime is unique due to its indole-based structure, which imparts distinct biological activities compared to other oximes
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRVRQQUGMJOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2712738.png)




![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)
![N-[2-(N-Ethyl-2-methylanilino)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2712748.png)

![N-(2-{6-[(2,2-dimethoxyethyl)amino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide](/img/structure/B2712751.png)
![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/new.no-structure.jpg)
![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2712757.png)

